molecular formula C10H11NO4S B1414684 5-Nitro-2-(propylsulfanyl)benzoic acid CAS No. 1019562-08-3

5-Nitro-2-(propylsulfanyl)benzoic acid

Cat. No.: B1414684
CAS No.: 1019562-08-3
M. Wt: 241.27 g/mol
InChI Key: LPCHMVSSQVKJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.27 g/mol . It is characterized by the presence of a nitro group (-NO2) and a propylsulfanyl group (-S-CH2CH2CH3) attached to a benzoic acid core. This compound is primarily used in research and development due to its unique chemical properties.

Scientific Research Applications

5-Nitro-2-(propylsulfanyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studying the effects of nitro and sulfanyl groups on biological systems.

    Medicine: Investigating potential therapeutic properties and drug development.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The compound is considered hazardous and can cause skin irritation and serious eye damage . It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid typically involves the nitration of 2-(propylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(propylsulfanyl)benzoic acid is unique due to its specific combination of a nitro group and a propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

5-nitro-2-propylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCHMVSSQVKJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.